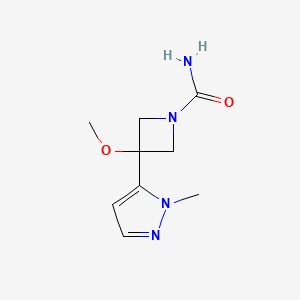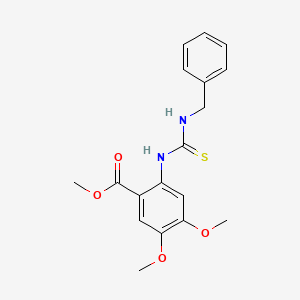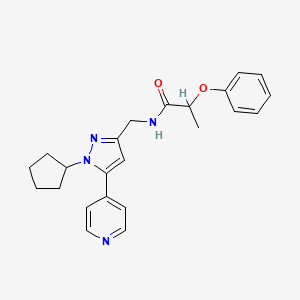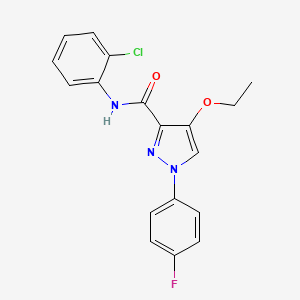
N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as CEFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has been studied for its pharmacological properties, including its ability to act as a potent anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Radiotracer Synthesis for CB1 Cannabinoid Receptors Study
The synthesis of N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide and its applications have been explored in various scientific research areas. A notable application involves the development of radiotracers for studying CB1 cannabinoid receptors. The feasibility of using nucleophilic displacement with [18F]fluoride to synthesize radiolabeled compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033), highlights its potential as a radiotracer for positron emission tomography (PET) imaging of CB1 cannabinoid receptors in the brain. This synthesis demonstrates the molecule's utility in the development of tools for neurological research, with specific applications in understanding cannabinoid receptor distribution and function in various brain disorders (Katoch-Rouse & Horti, 2003).
Structural Characterization and Chemical Properties
Another area of research focuses on the structural characterization and exploration of the chemical properties of N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide and related compounds. Studies on compounds such as N-ethyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-pyrazoline-1-thiocarboxamide and 3-(4-fluorophenyl)-N-methyl-5-(4-methylphenyl)-2-pyrazoline-1-thiocarboxamide have provided insights into their geometric parameters, molecular conformations, and intermolecular interactions. These investigations contribute to a deeper understanding of the molecule's structural dynamics and potential chemical reactivity, which could inform its applications in drug design and material science (Köysal, Işık, Sahin, & Palaska, 2005).
Antimicrobial Activities
Research into the antimicrobial activities of N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide derivatives has shown promising results. Novel 1,5-diaryl pyrazole derivatives, including 5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamides, have been synthesized and tested for their antibacterial and antifungal activities against various microorganisms. The findings indicate that these compounds exhibit significant antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Ragavan, Vijayakumar, & Kumari, 2010).
Cytotoxic Activity and Cancer Research
Furthermore, the synthesis and evaluation of N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide derivatives have extended into cancer research. Compounds such as pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and investigated for their cytotoxic activities against various human cancer cell lines. This research contributes valuable information to the field of oncology, potentially leading to the development of new anticancer drugs (Hassan, Hafez, Osman, & Ali, 2015).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-2-25-16-11-23(13-9-7-12(20)8-10-13)22-17(16)18(24)21-15-6-4-3-5-14(15)19/h3-11H,2H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGIWTROCNVVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2957163.png)
![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2957164.png)


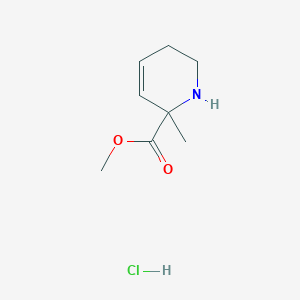
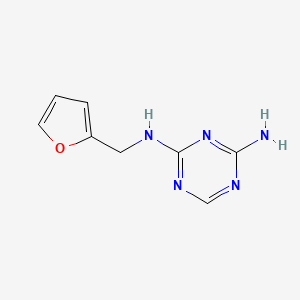
![N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2957174.png)



